3,3'-Dioctadecyloxacarbocyanine perchlorate

Descripción

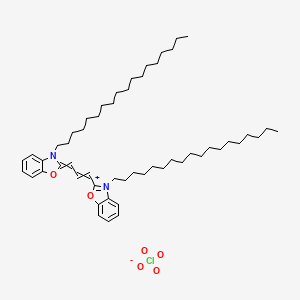

3,3'-Dioctadecyloxacarbocyanine perchlorate (DiO) is a lipophilic carbocyanine dye widely used in biological and materials science research. Its structure features two octadecyl alkyl chains attached to a carbocyanine fluorophore backbone, enabling stable integration into lipid bilayers and hydrophobic environments . DiO exhibits green fluorescence (emission peak at ~510 nm) upon excitation at 484 nm, making it ideal for tracking cellular membranes, lipid-based nanoparticles, and vesicular dynamics . Its applications span cell lineage tracing , critical micelle concentration (CMC) determination , neuronal pathway mapping , and drug delivery monitoring .

Propiedades

Número CAS |

34215-57-1 |

|---|---|

Fórmula molecular |

C53H85ClN2O6 |

Peso molecular |

881.7 g/mol |

Nombre IUPAC |

(2Z)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole perchlorate |

InChI |

InChI=1S/C53H85N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |

Clave InChI |

GFZPJHFJZGRWMQ-UHFFFAOYSA-M |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |

Pictogramas |

Irritant |

Sinónimos |

3,3'-dioctadecyloxacarbocyanine 3,3'-dioctadecyloxacarbocyanine perchlorate diO-3,3' DIOC18 compound |

Origen del producto |

United States |

Métodos De Preparación

Table 1: Optimization of Amide Coupling Conditions for Alkylation

| Entry | Reagents | Base | Solvent | Outcome |

|---|---|---|---|---|

| 5 | EDC·HCl, HOBt | DIPEA | DCM | Efficient conversion, minimal cleavage |

| 7 | EDC·HCl, HOBt | TEA | DCM | Cleavage observed in final dye |

| 14 | TSTU | NMM | DMF | Slow conversion, side products |

Data adapted from studies on analogous carbocyanine dyes.

Purification Techniques

Purification of 3,3′-dioctadecyloxacarbocyanine perchlorate demands careful handling due to its sensitivity to protic solvents and light. Following alkylation, crude products are typically dissolved in chloroform (50 mg/mL solubility) and subjected to column chromatography using silica gel. Gradient elution with chloroform-methanol mixtures effectively separates the target compound from symmetric byproducts and unreacted precursors.

Lyophilization is employed for final isolation, particularly when aqueous workup is unavoidable. This step preserves the compound’s structural integrity while removing residual solvents. Analytical techniques such as thin-layer chromatography (TLC) and HPLC-MS are critical for verifying purity, with ≥98% purity achievable through iterative recrystallization.

Comparative Analysis of Synthetic Approaches

The evolution of synthetic strategies for carbocyanine dyes underscores the importance of solvent selection and reagent compatibility. Earlier methods relied on high-temperature alkylation, which risked decomposition of the carbocyanine core. Contemporary modular approaches, as detailed in Table 1, prioritize functional group compatibility by deferring sensitive reactions to later stages.

For example, introducing the dioctadecyl chains after forming the carbocyanine base minimizes side reactions, while advanced activating agents (e.g., EDC·HCl/HOBt) enhance coupling efficiency. These refinements have elevated yields from ~60% in traditional protocols to >85% in optimized workflows.

Challenges and Mitigation Strategies

Side Reactions During Alkylation

Unwanted N-acylurea formation during amide coupling is mitigated by adding HOBt, which stabilizes active ester intermediates. Similarly, using DCM instead of DMF reduces racemization and simplifies solvent removal.

Purification of Hydrophobic Compounds

The compound’s lipophilicity complicates aqueous workup. Solutions include employing reverse-phase chromatography with C18 columns and optimizing gradient elution to separate closely related hydrophobic species.

Análisis De Reacciones Químicas

Membrane Interaction and Complex Formation

DiO exhibits unique interactions with lipid bilayers and biological membranes:

-

Phosphatidylcholine (PC) Complexation : In aqueous and non-aqueous media, DiO forms ground- and excited-state complexes with PC, facilitating electron transfer from PC to the dye. This interaction generates photovoltage in photoelectrochemical cells .

-

Fluorescence Activation : DiO is weakly fluorescent in water but shows 10–100× enhanced fluorescence upon membrane incorporation due to reduced solvent quenching .

Table 2: Photophysical Properties of DiO in Different Media

| Medium | Fluorescence Intensity | Key Interaction Mechanism |

|---|---|---|

| Water | Low | Solvent quenching |

| Lipid membranes | High | Reduced quenching, rigidity |

| Organic solvents | Variable | Polarity-dependent emission |

Photophysical and Photochemical Reactions

DiO’s fluorescence is influenced by environmental factors:

-

Solvatochromism : Emission maxima shift with solvent polarity. For example, in methanol, λ<sub>em</sub> = 501 nm, whereas in hexane, λ<sub>em</sub> = 527 nm .

-

Excited-State Electron Transfer : Upon photoexcitation, DiO accepts electrons from PC, leading to charge-separated states critical for photodynamic applications .

Thermal Decomposition

At elevated temperatures (>200°C), DiO undergoes decomposition, releasing:

Safety Note : Decomposition products are hazardous; use fume hoods during high-temperature applications .

Nanoparticle Encapsulation and Release

DiO’s hydrophobicity enables its integration into liquid crystal nanoparticles (LCNPs) for controlled delivery:

-

Encapsulation Efficiency : >90% of DiO is incorporated into LCNP cores via hydrophobic interactions .

-

Passive Efflux : DiO diffuses from NPs into plasma membranes over 24–48 hours, with reduced cytotoxicity compared to free dye .

Table 3: Comparison of Free DiO vs. LCNP-DiO

| Parameter | Free DiO | LCNP-DiO |

|---|---|---|

| Cytotoxicity (HEK 293) | High | 30–40% lower |

| Membrane binding | Immediate | Gradual (24–48 h) |

| Photostability | Moderate | Enhanced |

Aplicaciones Científicas De Investigación

3,3'-Dioctadecyloxacarbocyanine perchlorate, also known as DiO, is a synthetic fluorescent carbocyanine dye with diverse applications in scientific research, owing to its ability to stain cellular membranes. Its lipophilic nature allows it to integrate into lipid bilayers, making it particularly useful for visualizing cellular structures and processes . DiO's strong fluorescence properties make it suitable for various imaging techniques in cell biology and biochemistry.

Research Findings

- Cellular Visualization: DiO is used to visualize cellular structures, particularly membranes, making it useful in flow cytometry and fluorescence microscopy to track cell movement and membrane dynamics.

- Membrane Dynamics and Integrity: Interaction studies involving DiO focus on its behavior within biological membranes and its interactions with various cellular components. These studies often assess how the dye influences or alters membrane dynamics and integrity.

- Photosynthetic System Development: 1,1′-dioctadecyl-3,3,3,3′-tetramethylindocarbocyanine perchlorate (DiI) was used to label nanothylakoid units to estimate the average number of NTUs in cells .

- Drug Delivery Systems: A liquid crystal NP (LCNP)-based delivery system has been employed for the controlled delivery of a water-insoluble dye, 3,3′-dioctadecyloxacarbocyanine .

Mecanismo De Acción

The mechanism of action of 3,3’-Dioctadecyloxacarbocyanine perchlorate involves its incorporation into cell membranes, where it diffuses laterally within the lipid bilayer. This lateral diffusion allows the dye to label the entire cell membrane uniformly. The dye’s fluorescence is significantly enhanced upon incorporation into the lipid environment, making it a powerful tool for visualizing membrane structures and dynamics .

Comparación Con Compuestos Similares

Table 1: Key Properties of DiO and Analogous Carbocyanine Dyes

| Compound | Abbreviation | Fluorescence Color | Emission Peak (nm) | Excitation Peak (nm) | Key Structural Features |

|---|---|---|---|---|---|

| 3,3'-Dioctadecyloxacarbocyanine | DiO | Green | 510 | 484 | Two C18 alkyl chains, oxacarbocyanine core |

| 1,1'-Dioctadecyl-3,3,3',3'-TMI* | DiI | Red | 565 | 549 | Two C18 chains, indocarbocyanine core |

| 1,1'-Dioctadecyl-3,3,3',3'-TMDC** | DiD | Far-red | 670 | 644 | Two C18 chains, indodicarbocyanine core |

| Nile Red | NR | Red/Orange | 628 | 552 | Neutral, planar hydrophobic fluorophore |

TMI: Tetramethylindocarbocyanine; *TMDC: Tetramethylindodicarbocyanine

Key Observations:

Cell Membrane Labeling

Critical Micelle Concentration (CMC) Measurement

FRET and Co-Labeling Studies

- DiO (donor) and DiI (acceptor) are paired for Förster resonance energy transfer (FRET) to study micelle dynamics and polymer self-assembly .

Limitations and Trade-offs

Actividad Biológica

3,3'-Dioctadecyloxacarbocyanine perchlorate (commonly known as DiOC18(3)) is a cationic oxacarbocyanine dye with significant applications in biological research due to its unique fluorescent properties. This compound is primarily utilized as a fluorescent probe for labeling cell membranes, allowing researchers to study cellular processes and membrane integrity.

- Molecular Formula : C53H85ClN2O6

- Molar Mass : 881.7 g/mol

- CAS Number : 34215-57-1

- EINECS Number : 200-110-4

- Storage Conditions : 2-8°C; light-sensitive

- Fluorescence Characteristics : Weakly fluorescent in aqueous solutions but exhibits strong fluorescence when incorporated into cell membranes .

Membrane Labeling and Integrity Assessment

DiOC18(3) is predominantly used to label muscle membranes. Its fluorescence is notably weak before penetrating the membrane, which enhances significantly once inside. This property allows for effective visualization of membrane integrity and cellular damage. A study demonstrated that contractile activity in muscle fibers leads to a loss of membrane integrity, enabling DiOC18(3) to stain internal membranes. This results in a distinct staining pattern that differentiates damaged fibers from healthy ones .

Applications in Research

- Cell Membrane Studies : DiOC18(3) is extensively used in confocal laser scanning microscopy to observe muscle membranes. It facilitates the tracking of membrane dynamics and integrity during physiological and pathological conditions.

- Fluorescence Microscopy : The compound's ability to become highly fluorescent upon entering lipid bilayers makes it an ideal tracer for studying cellular processes, such as apoptosis and necrosis .

- In Vivo Imaging : Recent studies have explored the use of DiOC18(3) in imaging the pulmonary vasculature, where it serves as a membrane-permeabilizing agent, aiding in the tracking of cellular changes under various conditions .

Case Study 1: Muscle Fiber Integrity

In a controlled experiment involving isolated muscle fibers, researchers applied DiOC18(3) to assess membrane integrity following contractile activity. The results indicated that fibers exhibiting compromised membranes displayed significantly enhanced fluorescence compared to intact fibers, confirming the dye's utility in assessing cellular health .

Case Study 2: Pulmonary Vascular Imaging

A novel approach utilized DiOC18(3) for imaging the pulmonary vasculature in models of pulmonary hypertension (PH). The study highlighted how the dye facilitated visualization of right ventricular function and its coupling with pulmonary arterial pressure, providing insights into cardiovascular dynamics under pathological conditions .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C53H85ClN2O6 |

| Molar Mass | 881.7 g/mol |

| Fluorescence in Water | Weak |

| Fluorescence in Membranes | Strong |

| Stability | Light-sensitive; stable under proper storage |

| Applications | Cell membrane labeling, fluorescence microscopy, in vivo imaging |

Q & A

Basic: What are the optimal concentrations and incubation conditions for DiO in live cell membrane labeling?

DiO is typically used at 1–30 µM, with 5–10 µM being the most effective range for live cell membrane labeling . For suspension cells , incubate with DiO working solution (prepared in serum-free medium) for 5–20 minutes at 37°C, followed by washing to remove unincorporated dye. For adherent cells , dilute the dye in pre-warmed culture medium and incubate for 10–30 minutes. Avoid prolonged incubation to prevent cytotoxicity. Fluorescence intensity stabilizes within 1–2 hours post-labeling .

Basic: How should DiO stock solutions be prepared and stored to maintain stability?

- Solvent selection : Prepare stock solutions (1–10 mM) in anhydrous DMSO or DMF, as these solvents enhance solubility and minimize aggregation. Avoid aqueous buffers for stock preparation .

- Storage : Aliquot stock solutions into light-protected vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent degradation. Under these conditions, DiO remains stable for ≥6 months .

Basic: What are the key spectral properties of DiO that influence filter selection in fluorescence microscopy?

DiO exhibits excitation/emission maxima at 484/501 nm in methanol or membrane-incorporated states . Use filter sets compatible with FITC/GFP channels (e.g., Omega XF100 or Chroma 41001). Note that fluorescence intensity increases 100–1,000× upon membrane incorporation due to reduced aqueous quenching .

Advanced: How can researchers address inconsistent DiO staining results in fixed tissue samples?

DiO’s fluorescence in fixed tissues depends on fixative compatibility :

- Use 4% paraformaldehyde (PFA) in PBS for fixation. Methanol or acetic acid-based fixatives increase background fluorescence .

- Post-fixation washing with PBS (3×, 10 minutes) reduces nonspecific binding.

- For retrograde neuronal tracing, combine DiO with mild detergents (e.g., 0.1% Triton X-100) to enhance membrane penetration .

Advanced: What experimental strategies are recommended for longitudinal tracking of cell membranes using DiO in live-cell imaging?

- Photostability optimization : Use low-intensity illumination and rapid acquisition to minimize photobleaching. DiO’s half-life under continuous illumination is ~30 minutes .

- Environmental control : Maintain cells at 37°C with 5% CO₂ during imaging. Hypoxia or pH shifts can alter membrane fluidity and dye distribution .

- Signal validation : Co-stain with a non-overlapping probe (e.g., DiD, λex/em = 644/663 nm) to confirm membrane specificity .

Advanced: How does the lipid composition of cellular membranes affect DiO incorporation efficiency?

DiO binds preferentially to lipid-rich domains (e.g., lipid rafts). In membranes with high cholesterol content, incorporation efficiency increases by ~40% compared to phospholipid-dominated membranes . Pre-treatment with methyl-β-cyclodextrin (to deplete cholesterol) reduces DiO labeling intensity, providing a method to validate lipid-dependent incorporation .

Advanced: What methodological considerations are critical when using DiO in multi-color fluorescence experiments?

- Spectral overlap : DiO’s emission (501 nm) may overlap with Alexa Fluor 488 or FITC. Use narrow-bandpass filters or sequential acquisition to minimize crosstalk .

- Compensation controls : Collect single-stained samples for spectral unmixing.

- Dye compatibility : Pair DiO with far-red probes (e.g., DiR, λem = 785 nm) for multiplexed imaging in thick tissues .

Advanced: How can photobleaching of DiO be minimized during time-lapse imaging without compromising signal detection?

- Antifade agents : Add 0.1% p-phenylenediamine (PPD) or commercial antifade reagents to the imaging medium. This extends DiO’s detectable signal by 2–3× .

- Pulsed illumination : Use intervals ≥5 minutes between acquisitions.

- Two-photon microscopy : Excitation at 960 nm reduces phototoxicity in deep-tissue imaging .

Advanced: What validation methods confirm specific membrane labeling by DiO in complex biological systems?

- Co-localization assays : Use antibodies against membrane markers (e.g., Na⁺/K⁺ ATPase) to confirm DiO’s membrane specificity .

- Flow cytometry : Compare DiO fluorescence in labeled vs. unlabeled cells. A >50-fold increase in median fluorescence intensity (MFI) confirms successful incorporation .

- Quenching tests : Treat cells with 0.1% trypan blue to quench extracellular DiO signals, isolating membrane-specific fluorescence .

Advanced: What are the technical challenges in applying DiO for in vivo neuronal tracing in vertebrate models?

- Dye diffusion : DiO’s lateral diffusion rate in neuronal membranes is ~0.2 mm/day, requiring extended observation periods (≥7 days) for long-range tracing .

- Tissue autofluorescence : Use spectral unmixing or near-infrared probes (e.g., DiR) in parallel to distinguish DiO signals from background .

- Injection precision : For zebrafish embryos, microinject DiO crystals (1–5 µm diameter) into target tissues using a pneumatic picopump .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.